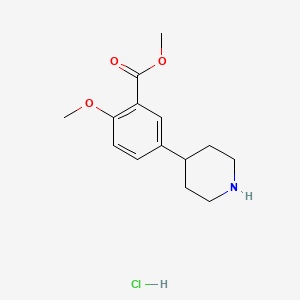

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride

CAS No.:

Cat. No.: VC15894444

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20ClNO3 |

|---|---|

| Molecular Weight | 285.76 g/mol |

| IUPAC Name | methyl 2-methoxy-5-piperidin-4-ylbenzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-17-13-4-3-11(9-12(13)14(16)18-2)10-5-7-15-8-6-10;/h3-4,9-10,15H,5-8H2,1-2H3;1H |

| Standard InChI Key | MWQACTRPIUBUKH-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C2CCNCC2)C(=O)OC.Cl |

Introduction

Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride is a chemical compound with the CAS number 1016979-28-4. It is a derivative of benzoic acid, incorporating a methoxy group and a piperidine moiety. The compound's structure includes a methyl ester group, a methoxy group at the 2-position, and a piperidin-4-yl group at the 5-position of the benzene ring. The hydrochloride salt form is commonly used to enhance solubility and stability.

Synthesis and Preparation

The synthesis of Methyl 2-methoxy-5-(piperidin-4-yl)benzoate hydrochloride typically involves several steps, starting from appropriately substituted benzoic acid derivatives. The general approach includes:

-

Starting Material Preparation: Synthesis or procurement of 2-methoxy-5-(piperidin-4-yl)benzoic acid.

-

Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol in the presence of an acid catalyst.

-

Salt Formation: Reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 1016979-28-4 |

| Molecular Formula | C14H20ClNO3 |

| Molecular Weight | 285.77 g/mol |

| Boiling Point | Not specified |

| Solubility | Generally soluble in water as a hydrochloride salt |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume